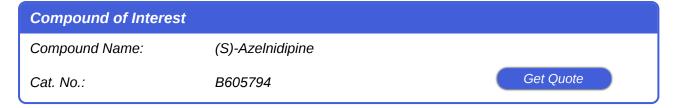


# (S)-Azelnidipine molecular structure and chirality

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An In-depth Technical Guide on the Molecular Structure and Chirality of (S)-Azelnidipine

#### Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used primarily for the treatment of hypertension.[1][2] Developed jointly by Ube Industries and Daiichi Sankyo, it is marketed in Japan under the trade name Calblock.[1][3] Azelnidipine is distinguished from other drugs in its class by its gradual onset of action, prolonged hypotensive effect, and a reduced incidence of reflex tachycardia.[4] It exhibits high selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Furthermore, azelnidipine possesses antioxidative properties that may contribute to its cardiovascular protective effects.

This technical guide provides a detailed examination of the molecular structure of azelnidipine, with a specific focus on its chirality and the significance of the (S)-enantiomer. It includes a summary of its physicochemical properties, an overview of its mechanism of action, and detailed experimental protocols for its synthesis and chiral separation.

## Molecular Structure and Physicochemical Properties

Azelnidipine's chemical name is (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. Its structure is characterized by a



1,4-dihydropyridine core, which is the pharmacophore responsible for its calcium channel blocking activity. The highly lipophilic 3-carboxylic ester side-chain is believed to contribute to its gradual onset and prolonged duration of action.

### **Data Presentation: Physicochemical Properties**

The key physicochemical properties of racemic azelnidipine are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	СззНз4N4O6	
Molecular Weight	582.65 g/mol	-
Appearance	Pale yellow to yellow crystalline powder	_
Melting Point	122-123 °C	-
рКа	7.89	-
Solubility	Insoluble in water	-
DMSO: 108 mg/mL		-
Ethanol: 7 mg/mL	_	
LogP (Lipophilicity)	High (highly lipophilic)	_

### **Chirality of Azelnidipine**

Azelnidipine possesses a single stereocenter at the C4 position of the dihydropyridine ring, making it a chiral molecule. Consequently, it exists as a pair of enantiomers: (R)-Azelnidipine and (S)-Azelnidipine. Commercially, azelnidipine is available as a racemic mixture, meaning it contains equal amounts of both enantiomers. For dihydropyridine calcium antagonists, the pharmacological activity is primarily attributed to one enantiomer. In the case of azelnidipine, the (R)-(-) enantiomer is considered to possess the intrinsic pharmacological activity.

Caption: Figure 1. Simplified diagram of **(S)-Azelnidipine**'s structure highlighting the chiral center.



### **Mechanism of Action**

Azelnidipine functions as a vasodilator by inhibiting the influx of calcium ions (Ca²+) through L-type voltage-dependent calcium channels located in the membranes of vascular smooth muscle cells. This blockade prevents the Ca²+-calmodulin complex from activating myosin light-chain kinase, which in turn inhibits the phosphorylation of myosin. The result is the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. Unlike some other calcium channel blockers, azelnidipine's gradual effect minimizes the reflex tachycardia often associated with rapid vasodilation.



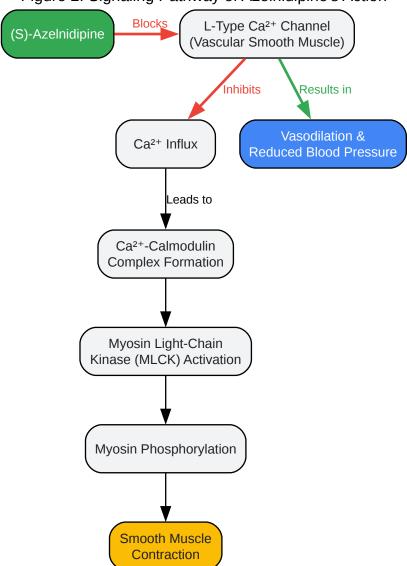


Figure 2. Signaling Pathway of Azelnidipine's Action



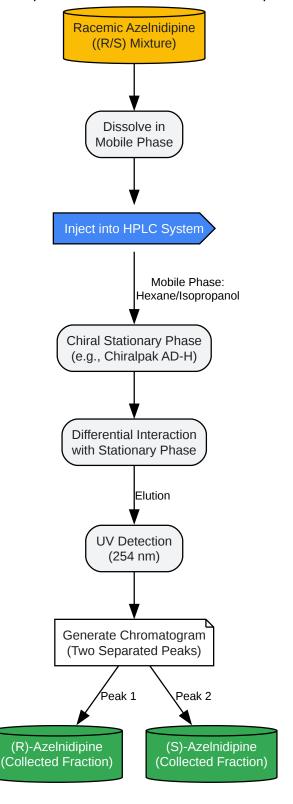


Figure 3. Experimental Workflow for Chiral Separation

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